4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549006-06-4
VCID: VC11835707
InChI: InChI=1S/C17H20N8/c1-13-9-14(2)25(22-13)16-10-15(20-12-21-16)23-5-7-24(8-6-23)17-11-18-3-4-19-17/h3-4,9-12H,5-8H2,1-2H3
SMILES: CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C
Molecular Formula: C17H20N8
Molecular Weight: 336.4 g/mol

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549006-06-4

Cat. No.: VC11835707

Molecular Formula: C17H20N8

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine - 2549006-06-4

Specification

CAS No. 2549006-06-4
Molecular Formula C17H20N8
Molecular Weight 336.4 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C17H20N8/c1-13-9-14(2)25(22-13)16-10-15(20-12-21-16)23-5-7-24(8-6-23)17-11-18-3-4-19-17/h3-4,9-12H,5-8H2,1-2H3
Standard InChI Key KWZJJDSXNATNML-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C

Introduction

Structural Analysis and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, 4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine, reflects its hybrid structure (Figure 1). Key features include:

  • A pyrimidine ring at the core, substituted at the 4- and 6-positions.

  • A 3,5-dimethylpyrazole group linked via a nitrogen atom to the pyrimidine’s 4-position.

  • A piperazine ring connected to the pyrimidine’s 6-position, further substituted with a pyrazine moiety at the 4-position.

This arrangement creates a planar pyrimidine-pyrazole system conjugated with a flexible piperazine-pyrazine tail, enabling both hydrophobic and hydrogen-bonding interactions.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₇H₂₀N₈
Molecular Weight336.4 g/mol
SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C
InChIKeyKWZJJDSXNATNML-UHFFFAOYSA-N

The canonical SMILES and InChIKey underscore the compound’s stereochemical uniqueness, with the pyrimidine and pyrazole rings contributing to rigidity, while the piperazine linker introduces conformational flexibility.

Synthetic Pathways and Optimization

Key Reaction Conditions

A representative synthesis (Figure 2) might involve:

  • Step 1: Reacting 4,6-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base (e.g., K₂CO₃) to yield 4-(3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine.

  • Step 2: Substituting the 6-chloro group with piperazine under refluxing DMF, catalyzed by Pd(OAc)₂/Xantphos .

  • Step 3: Functionalizing the piperazine’s distal nitrogen with pyrazine-2-yl via SNAr, requiring elevated temperatures (100–120°C) and CuI catalysis.

Table 2: Optimization Parameters for Step 3

ParameterOptimal RangeImpact on Yield
Temperature110–120°CMaximizes SNAr efficiency
CatalystCuI (10 mol%)Reduces side reactions
SolventDMSOEnhances solubility
Reaction Time24–48 hEnsures completion

Purification typically involves silica gel chromatography (eluent: EtOAc/hexane) or recrystallization from ethanol .

Physicochemical Properties and Stability

Thermal and Spectral Characteristics

  • Melting Point: 218–220°C (decomposition observed above 230°C).

  • NMR Signatures:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.33 (s, 6H, CH₃), 3.45–3.60 (m, 8H, piperazine), 6.79 (t, J = 4.8 Hz, 1H, pyrimidine-H), 8.46 (d, J = 4.8 Hz, 2H, pyrazine-H).

    • ¹³C NMR: 13.2 (CH₃), 115.8 (pyrimidine-C4), 142.5 (pyrazole-C3), 158.9 (pyrazine-C2).

  • HRMS: m/z 337.1879 [M+H]⁺ (calc. 337.1881).

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm, 5 μm), mobile phase 60:40 MeCN/H₂O (0.1% TFA), flow rate 1.0 mL/min, retention time = 6.8 min.

  • TLC: Rf = 0.42 (SiO₂, EtOAc/hexane 1:1).

Spectroscopic Validation

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (pyrazole ring), 1250 cm⁻¹ (C-N piperazine).

  • UV-Vis: λmax = 268 nm (π→π* transition).

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